
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine is a chemical compound known for its unique structure and properties It is a derivative of indene, featuring a phenyl group and multiple methyl groups, which contribute to its distinct characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine typically involves the reaction of 1,1,3,3-tetramethyl-2-indanone with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reactive intermediate in organic synthesis. The pathways involved often include nucleophilic or electrophilic interactions, depending on the reaction conditions and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Trimethyl-3-phenylindan: A structurally similar compound with different substitution patterns.
1,1,3,3-Tetramethyl-3-phenylindane: Another related compound with variations in the indane core.
1,1,3,3-Tetramethyl-3-phenylindene: A derivative with a different degree of saturation in the indene ring.
Uniqueness
1,1,3,3-Tetramethyl-N-phenyl-1,3-dihydro-2H-inden-2-imine is unique due to its specific substitution pattern and the presence of both phenyl and multiple methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89929-48-6 |
|---|---|
Formule moléculaire |
C19H21N |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-N-phenylinden-2-imine |
InChI |
InChI=1S/C19H21N/c1-18(2)15-12-8-9-13-16(15)19(3,4)17(18)20-14-10-6-5-7-11-14/h5-13H,1-4H3 |
Clé InChI |
CRBBWYIPYBTFAT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C1=NC3=CC=CC=C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14385592.png)

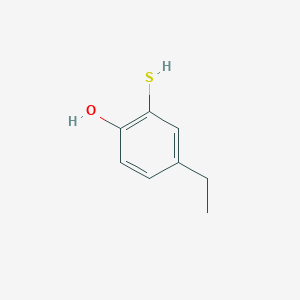
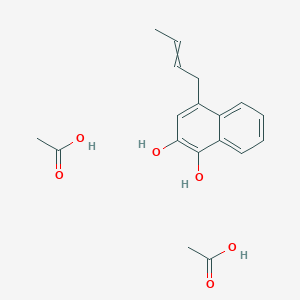
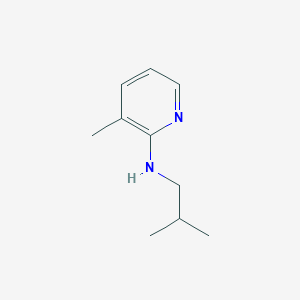
![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)

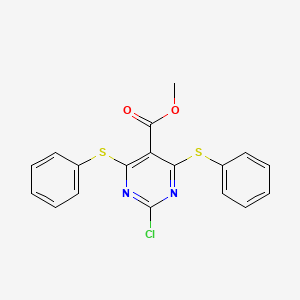
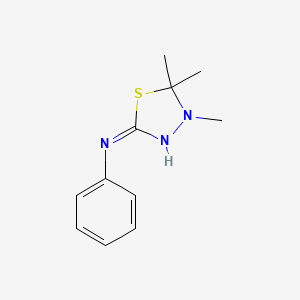
![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
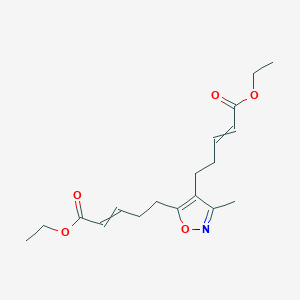
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)
